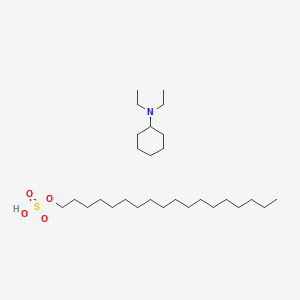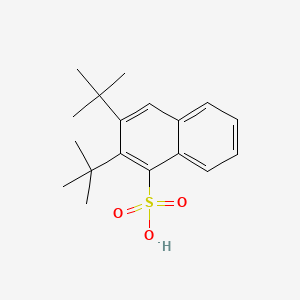
(1S,3R,5R,7S) Sordidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,5R,7S) Sordidin, also known as (1S,3R,5R,7S)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane, is a semiochemical compound primarily recognized as an aggregation pheromone for the banana weevil, Cosmopolites sordidus . This compound plays a crucial role in the chemical communication system of these insects, aiding in their aggregation and mating behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,5R,7S) Sordidin involves several steps, starting from (S)-2-(2-ethyl-1,3-dioxolanyl)propan-1-ol and ®-4-hydroxy-2-methylpentanoic acid . The key steps include:
- Formation of the bicyclic core structure through cyclization reactions.
- Introduction of the ethyl and methyl groups via alkylation reactions.
- Final purification through chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: (1S,3R,5R,7S) Sordidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
(1S,3R,5R,7S) Sordidin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Plays a significant role in the study of insect behavior and chemical ecology.
Industry: Utilized in the formulation of pheromone traps for monitoring and controlling banana weevil populations
Mechanism of Action
The mechanism of action of (1S,3R,5R,7S) Sordidin involves its interaction with specific olfactory receptors in the banana weevil. The compound binds to these receptors, triggering a series of neural responses that lead to aggregation behavior. The molecular targets include olfactory receptor neurons that are highly sensitive to the pheromone, facilitating effective communication among the insects .
Comparison with Similar Compounds
(2R,5S)-Theaspirane: Another semiochemical compound identified as a kairomone for the banana weevil.
(1S,3R,5R,7S)-Sordidin: A stereoisomer with slight variations in its chemical structure and biological activity.
Uniqueness: (1S,3R,5R,7S) Sordidin is unique due to its specific stereochemistry, which is crucial for its biological activity as an aggregation pheromone. Its ability to effectively attract both male and female banana weevils distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1S,5S,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9?,10-,11-/m0/s1 |
InChI Key |
LOGJGKGBKZOEKZ-IZRVTVRZSA-N |
Isomeric SMILES |
CC[C@@]12[C@H](C[C@](O1)(CC(O2)C)C)C |
Canonical SMILES |
CCC12C(CC(O1)(CC(O2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)








![Adenine,[2,8-3H]](/img/structure/B13788970.png)
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
